Scientific Field: Colloid and Polymer Science
Summary of Application: N-Methyldodecylamine is used in the synthesis of anionic dimeric (“gemini”) surfactants.
Methods of Application: The synthesis involves reacting N-Methyldodecylamine with EDTA dianhydride.
Scientific Field: Organic Chemistry
Summary of Application: N-Methyldodecylamine can be used for the preparation of N,N,N,N,N,N-Trimethyldodecylammonium bromide.
Scientific Field: Environmental Chemistry
Summary of Application: N-Nitroso-N-Methyldodecylamine, a derivative of N-Methyldodecylamine, has been detected in household dishwashing liquids and surface cleaners.
Methods of Application: The detection was performed using gas chromatography with a Thermal Energy Analyzer.
Scientific Field: Analytical Chemistry
Summary of Application: N-Methyldodecylamine can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions.
Methods of Application: The mobile phase in the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid.
Summary of Application: N-Methyldodecylamine may be used for the preparation of N,N,N,N,N,N-Trimethyldodecylammonium bromide.
N-Methyldodecylamine is an organic compound with the chemical formula C₁₃H₂₉N. It consists of a dodecyl group (a 12-carbon straight-chain alkyl group) attached to a nitrogen atom, which is also bonded to a methyl group. This compound is categorized as a primary amine and exhibits properties typical of amines, such as basicity and nucleophilicity.
There is no current information available on the specific mechanism of action of N-methyldodecylamine in biological systems.
N-Methyldodecylamine can be synthesized through several methods:
N-Methyldodecylamine finds applications in various fields:
Interaction studies involving N-Methyldodecylamine often focus on its reactivity with other compounds:
N-Methyldodecylamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N,N-Dimethyldodecylamine | Secondary Amine | Contains two methyl groups on nitrogen |
| Dodecylamine | Primary Amine | No methyl substitution on nitrogen |
| N-Dodecyldimethylamine | Tertiary Amine | Contains two methyl groups and one dodecyl group |
| Laurylamine | Primary Amine | Shorter alkyl chain (C12) compared to dodecyl |
| N,N-Dimethyl-1-dodecanamine | Secondary Amine | Similar to N,N-Dimethyldodecylamine but with different positioning |
N-Methyldodecylamine's unique structure allows it to exhibit distinct chemical and physical properties compared to these similar compounds, particularly in its reactivity and solubility characteristics.
N-Methyldodecylamine exhibits a linear secondary aliphatic amine structure with the molecular formula C₁₃H₂₉N and a molecular weight of 199.38 grams per mole [1] [3] [5]. The compound features a twelve-carbon dodecyl chain attached to a nitrogen atom that also bears a methyl substituent, classified systematically as N-methyldodecan-1-amine [1] [5]. The molecular structure can be represented by the canonical SMILES notation CCCCCCCCCCCCNC, indicating the linear alkyl chain terminating in the secondary amine functional group [5].
The nitrogen center in N-methyldodecylamine adopts a tetrahedral geometry characteristic of aliphatic amines, with carbon-nitrogen-carbon and carbon-nitrogen-hydrogen bond angles approaching 109 degrees [30]. The carbon-nitrogen bond distances are slightly shorter than typical carbon-carbon bonds due to the electronegativity difference between nitrogen and carbon [30]. The energy barrier for nitrogen inversion at the stereogenic center is approximately 7 kilocalories per mole, typical for trialkylamine structures [30].
Conformational analysis reveals that the long dodecyl chain exhibits significant flexibility with eleven rotatable bonds, allowing multiple conformational states [5]. Molecular dynamics studies of similar long-chain amines demonstrate that the alkyl chain can adopt extended, folded, or coiled conformations depending on environmental conditions [37]. The conformational preference is influenced by intramolecular van der Waals interactions and the tendency to minimize steric hindrance along the carbon backbone [34].
Table 1: Molecular Properties of N-Methyldodecylamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₉N |
| IUPAC Name | N-methyldodecan-1-amine |
| CAS Registry Number | 7311-30-0 |
| Molecular Weight | 199.38 g/mol |
| Monoisotopic Mass | 199.230000 u |
| InChI | InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h14H,3-13H2,1-2H3 |
| InChI Key | OMEMQVZNTDHENJ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCNC |
| Chemical Class | Secondary aliphatic amine |
N-Methyldodecylamine exists as a colorless liquid at ambient conditions with well-defined thermal transition points [9]. The compound exhibits a melting point in the range of 18-19 degrees Celsius, indicating its near-solid state at room temperature [9] [11]. The boiling point occurs at 200 degrees Celsius under standard atmospheric pressure, reflecting the influence of the long alkyl chain on volatility [9] [11].
The density of N-methyldodecylamine at 25 degrees Celsius is 0.795 grams per milliliter, which is characteristic of long-chain aliphatic amines and indicates a lower density than water [9] [11]. The refractive index value of 1.4395 provides insight into the optical properties and molecular polarizability of the compound [9] [11]. The flash point exceeds 110 degrees Celsius, indicating relatively low volatility and reduced fire hazard compared to shorter-chain amines [9].
Thermal analysis reveals that the compound maintains stability under normal storage conditions when kept in dark environments under inert atmosphere at room temperature [9]. The predicted acid dissociation constant (pKa) value of 10.78 ± 0.10 demonstrates the basic nature typical of secondary aliphatic amines [9]. This basicity arises from the lone pair of electrons on the nitrogen atom, which can readily accept protons in aqueous solution.
Table 2: Physical and Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Colorless liquid | [9] |
| Melting Point | 18-19°C | [9] [11] |
| Boiling Point | 200°C | [9] [11] |
| Density at 25°C | 0.795 g/mL | [9] [11] |
| Refractive Index | 1.4395 | [9] [11] |
| Flash Point | >110°C | [9] |
| Water Solubility | Not miscible | [9] [11] |
| pKa (predicted) | 10.78±0.10 | [9] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 11 | [5] |
N-Methyldodecylamine demonstrates pronounced hydrophobic characteristics due to its extensive alkyl chain structure, resulting in negligible water solubility [9] [11] [19]. The compound is classified as not miscible in water, which is consistent with the general trend observed for long-chain aliphatic amines where solubility decreases dramatically with increasing carbon chain length [19]. This hydrophobic behavior is attributed to the dominance of the twelve-carbon alkyl chain over the polar amine functional group.
The lipophilicity of N-methyldodecylamine is quantified by a logarithmic partition coefficient (LogP) value of 4.73, indicating strong preference for organic phases over aqueous environments [7]. This high LogP value reflects the compound's ability to partition preferentially into lipid bilayers and organic solvents [17]. Studies on similar alkyl amines demonstrate that the partition behavior is primarily controlled by the length and branching of the hydrocarbon chain [33].
Computational studies suggest that N-methyldodecylamine exhibits enhanced solubility in organic solvents such as toluene, chloroform, and other nonpolar media [19]. The amphiphilic nature of the molecule, with its hydrophobic alkyl tail and hydrophilic amine head group, makes it suitable for surfactant applications where it can orient at interfaces between polar and nonpolar phases . The impact of N-methylation on solubility properties follows established structure-activity relationships where methylation of secondary amines typically increases lipophilicity while decreasing aqueous solubility [18].
Infrared spectroscopic analysis of N-methyldodecylamine reveals characteristic absorption bands that confirm its secondary amine structure [24]. The most diagnostic feature appears in the 3300-3500 wavenumber region, where N-H stretching vibrations produce a single, sharp absorption band typical of secondary amines [24]. This contrasts with primary amines that exhibit paired bands due to symmetric and asymmetric N-H stretching modes [24]. The absence of absorption in this region would indicate tertiary amine structure, confirming the secondary nature of N-methyldodecylamine [24].
Nuclear magnetic resonance spectroscopy provides detailed structural information about N-methyldodecylamine [24]. In proton NMR analysis, the N-methyl group appears as a distinctive sharp three-proton singlet in the chemical shift range of 2.2 to 2.6 parts per million [24]. This N-methyl resonance is particularly diagnostic for secondary methylated amines and can be easily identified in complex mixtures [24]. The N-H proton typically appears as a broad signal that can be confirmed through deuterium exchange experiments [24].
Carbon-13 NMR spectroscopy reveals the deshielding effect of the nitrogen atom on adjacent carbon atoms [24]. The carbon directly bonded to nitrogen typically appears approximately 20 parts per million downfield from its position in comparable alkane structures [24]. Mass spectrometric analysis shows the molecular ion peak at mass-to-charge ratio 199, corresponding to the molecular weight of the compound [4] [27]. Fragmentation patterns in electron ionization mass spectrometry display typical alkyl amine characteristics with loss of alkyl fragments and nitrogen-containing species [27].
Table 3: Spectroscopic Characterization Features
| Technique | Key Features | Notes |
|---|---|---|
| IR Spectroscopy | N-H stretching at 3300-3500 cm⁻¹ | Single band for secondary amine |
| ¹H NMR Spectroscopy | N-methyl group at 2.2-2.6 δ ppm | Sharp three-proton singlet |
| ¹³C NMR Spectroscopy | Carbon adjacent to nitrogen deshielded by ~20 ppm | Characteristic downfield shift |
| Mass Spectrometry | Molecular ion peak at m/z 199 | Fragmentation patterns typical of aliphatic amines |
The relationship between molecular structure and physical properties in N-methyldodecylamine follows established patterns for aliphatic amine homologous series [32]. The twelve-carbon alkyl chain length significantly influences the compound's thermal properties, with both melting and boiling points increasing substantially compared to shorter-chain analogs [32]. Research on alkyl amine structure-property relationships demonstrates that each additional methylene unit in the carbon chain contributes approximately 20-30 degrees Celsius to the boiling point [32].
The introduction of the N-methyl substituent affects both steric and electronic properties of the molecule [18]. N-methylation increases the steric bulk around the nitrogen center, potentially influencing conformational preferences and intermolecular interactions [34]. Electronic effects of methylation include increased electron density on nitrogen, which enhances basicity compared to primary amines with similar alkyl chain lengths [18]. The combination of the dodecyl chain and N-methyl group creates an amphiphilic structure that exhibits surfactant properties .
Chain length effects on amine properties become particularly pronounced in the C12 range, where N-methyldodecylamine begins to exhibit liquid crystalline behavior under certain conditions [31]. The flexible alkyl chain allows for various molecular conformations that can influence packing in the solid state and self-assembly behavior in solution [37]. Studies on related compounds show that chain lengths in the dodecyl range represent an optimal balance between hydrophobic interactions and molecular flexibility [33].
Corrosive